molecular formula C11H17NO4 B1385749 (S)-1-(Tetrahydro-2H-pyran-4-carbonyl)pyrrolidine-2-carboxylic acid CAS No. 1308987-73-6

(S)-1-(Tetrahydro-2H-pyran-4-carbonyl)pyrrolidine-2-carboxylic acid

Cat. No. B1385749
CAS RN: 1308987-73-6
M. Wt: 227.26 g/mol
InChI Key: GFDQTBWDXOGJJS-VIFPVBQESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Pyrrolidine is a saturated heterocyclic compound with one nitrogen atom in a five-membered ring. It appears as a colorless to pale yellow liquid with an ammonia-like odor .

Physical and Chemical Properties Pyrrolidine has a molecular formula of C4H9N and a molecular weight of 71.12. It has a melting point of -63 °C and a boiling point of 87-88 °C/760 mmHg. The density is 0.852 g/mL at 25 °C. It is miscible with water and conventional organic solvents such as methanol, acetone, ether, and chloroform .

Safety and Hazards

Pyrrolidine is flammable and incompatible with strong acids and strong oxidizing agents. It has a flash point of 37 °F and an autoignition temperature of 653 °F. It is classified as a danger under the GHS classification, with hazard statements including H225, H302+H332, and H314 .

properties

IUPAC Name

(2S)-1-(oxane-4-carbonyl)pyrrolidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO4/c13-10(8-3-6-16-7-4-8)12-5-1-2-9(12)11(14)15/h8-9H,1-7H2,(H,14,15)/t9-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFDQTBWDXOGJJS-VIFPVBQESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)C(=O)C2CCOCC2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](N(C1)C(=O)C2CCOCC2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-1-(Tetrahydro-2H-pyran-4-carbonyl)pyrrolidine-2-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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